![molecular formula C12H22O11 B051894 5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol CAS No. 9005-25-8](/img/structure/B51894.png)
5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol
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Overview
Description
The compound 5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol (CAS: 21646-00-4, FDB022234) is a highly complex carbohydrate derivative characterized by a branched oligosaccharide structure . Its IUPAC name reflects multiple tetrahydropyran (oxane) rings interconnected via glycosidic linkages, with substitutions including hydroxymethyl, methoxy, and hydroxyl groups. Structurally, it shares similarities with glycosides or polysaccharide derivatives, which are often associated with roles in cell signaling or enzymatic interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregelatinized starch is produced by subjecting native starch to heat and moisture, causing the granules to swell and then burst. This results in the formation of a viscous paste, which is then dried and ground into a fine powder .
Industrial Production Methods: There are several methods for producing pregelatinized starch, including:
Drum Drying: A slurry of starch and water is fed onto a slowly rotating heated drum.
Extrusion Cooking: The starch is mixed with water and then fed into an extruder, where it is subjected to high heat and pressure.
Spray Drying: The starch slurry is sprayed into a hot air chamber, where the water evaporates, leaving behind fine particles of pregelatinized starch.
Chemical Reactions Analysis
Types of Reactions: Pregelatinized starch can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to introduce carbonyl and carboxyl groups.
Esterification: Reaction with acids or anhydrides to form esters.
Etherification: Reaction with alkylating agents to form ethers.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite or hydrogen peroxide under alkaline conditions.
Esterification: Acetic anhydride or succinic anhydride in the presence of a catalyst.
Etherification: Ethylene oxide or propylene oxide under alkaline conditions.
Major Products Formed:
Oxidized Starch: Contains carbonyl and carboxyl groups, improving solubility and film-forming properties.
Esterified Starch: Enhanced stability and resistance to retrogradation.
Etherified Starch: Improved solubility and viscosity.
Scientific Research Applications
Pregelatinized starch has a wide range of scientific research applications, including:
Chemistry:
- Used as a binder and disintegrant in tablet formulations .
- Acts as a thickening agent in various chemical formulations .
Biology:
Medicine:
- Used in pharmaceutical formulations as a binder and disintegrant .
- Employed in wound dressings for its absorbent properties .
Industry:
Mechanism of Action
Pregelatinized starch exerts its effects primarily through its ability to absorb water and swell, forming a gel-like structure. This property is due to the disruption of the crystalline structure of native starch during the pregelatinization process, which increases the availability of hydroxyl groups for hydrogen bonding with water molecules . The molecular targets and pathways involved include the interaction of hydroxyl groups with water, leading to gel formation and increased viscosity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
Compound A :
Name : 5-[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-5-[3-(2,3-dihydroxy-2-methylpropoxy)-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol
CAS : 9049-76-7
- Key Differences :
- Substitution at the C5 position includes a 3-(2,3-dihydroxy-2-methylpropoxy) group instead of a simpler hydroxy/methoxy group.
- This bulky substituent may reduce solubility in polar solvents compared to the target compound.
- Enhanced hydrogen-bonding capacity due to additional hydroxyl groups could influence crystallinity .
Compound B :
Name : Phosphate derivative of a related oxane-based oligosaccharide ()
- Key Differences: Contains a phosphate ester at one hydroxyl position. Phosphorylation typically increases hydrophilicity and may enhance binding to charged biomolecules (e.g., enzymes or receptors) . Potential for altered metabolic stability compared to non-phosphorylated analogues .
Functional Group Analysis
Feature | Target Compound | Compound A | Compound B |
---|---|---|---|
Core Structure | Branched oxane rings | Branched oxane rings | Branched oxane rings |
Hydroxyl Groups | 8+ | 9+ (additional diol) | 7+ (one replaced by phosphate) |
Methoxy Groups | 2 | 2 | 2 |
Hydroxymethyl Groups | 4 | 4 | 4 |
Unique Substituents | None | 3-(2,3-dihydroxy-2-methylpropoxy) | Phosphate ester |
Inferred Solubility | Moderate in water | Lower (bulky substituent) | High (charged phosphate) |
Research Findings and Implications
- Environmental Impact : Unlike fluorochemicals discussed in , this compound lacks halogens, reducing concerns about persistent environmental degradation products .
- QSAR Potential: Molecular descriptors (e.g., van der Waals volume, polarity indices) could predict solubility or reactivity, as outlined in .
Biological Activity
The compound 5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol (IUPAC name: C27H48O20) is a complex polysaccharide derivative with significant biological activity. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of multiple hydroxyl groups and methoxy groups, contributing to its solubility and reactivity. Its molecular structure can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C27H48O20 |
Molar Mass | 576.65 g/mol |
Solubility | Soluble in water |
CAS Number | 24836924 |
The presence of multiple hydroxyl groups suggests potential interactions with biological macromolecules, which may enhance its therapeutic efficacy.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals effectively, reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against a range of pathogens. It has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating inhibition of bacterial growth at varying concentrations.
Anti-inflammatory Effects
The compound has been found to modulate inflammatory responses in vitro. It inhibits the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis.
Case Studies
- Antioxidant Efficacy in Cell Cultures : A study conducted on human fibroblast cells demonstrated that treatment with the compound resulted in a 30% reduction in oxidative stress markers compared to untreated controls.
- Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against common pathogens. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli and 25 µg/mL for S. aureus, indicating strong antimicrobial potential.
- Anti-inflammatory Response : In a mouse model of arthritis, administration of the compound led to a significant decrease in paw swelling and joint inflammation, as measured by histological analysis.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl groups in its structure are likely responsible for its ability to donate electrons to free radicals, neutralizing them.
- Membrane Disruption : The lipophilic nature of methoxy groups may facilitate interaction with microbial membranes, leading to cell lysis.
- Cytokine Modulation : The compound appears to influence signaling pathways involved in inflammation, possibly through inhibition of NF-kB activation.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing this complex glycoside and confirming its structural integrity?
Synthesis involves multi-step glycosylation reactions with careful selection of protecting groups (e.g., benzyl or acetyl groups) to manage regioselectivity. Post-synthesis, structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) to resolve sugar ring configurations and linkage positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignments .
Q. Which analytical techniques are critical for assessing purity and identifying impurities in this compound?
- High-Performance Liquid Chromatography (HPLC) : Use a polar stationary phase (e.g., C18) with evaporative light scattering detection (ELSD) to separate and quantify glycoside derivatives .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and visualizing agents like vanillin-sulfuric acid .
- Potentiometric Titrations : Measure acidic/basic functional groups (e.g., hydroxyls) to assess purity deviations, as demonstrated in analogous glycoside studies .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Solvent Screening : Test dimethyl sulfoxide (DMSO), water, or methanol mixtures, adjusting pH to stabilize labile hydroxyl groups.
- Lyophilization : For long-term storage, lyophilize aqueous solutions to prevent hydrolysis .
- Stability Studies : Use accelerated degradation conditions (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation pathways .
Advanced Research Questions
Q. What computational strategies can address challenges in regioselective glycosylation during synthesis?
- Quantum Mechanical (QM) Calculations : Model transition states to predict steric and electronic barriers at specific hydroxyl positions .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR can identify low-energy pathways for glycosidic bond formation .
- Machine Learning (ML) : Train models on existing glycosylation data to predict optimal protecting group combinations .
Q. How can researchers elucidate the compound’s interactions with carbohydrate-binding proteins (e.g., lectins)?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka, kd) with target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions to identify critical hydrogen bonds or hydrophobic contacts .
Q. How should conflicting data on bioactivity or stability be resolved?
- Reproducibility Protocols : Standardize assay conditions (e.g., buffer ionic strength, temperature) across labs to minimize variability .
- Orthogonal Assays : Validate results using multiple techniques (e.g., enzymatic assays vs. SPR for binding affinity) .
- Meta-Analysis : Aggregate data from independent studies to identify trends or outliers, applying statistical tools like principal component analysis (PCA) .
Properties
IUPAC Name |
5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O20/c1-8-13(31)14(32)23(11(6-30)42-8)46-27-20(38)17(35)24(47-26-19(37)16(34)22(40-3)10(5-29)44-26)12(45-27)7-41-25-18(36)15(33)21(39-2)9(4-28)43-25/h8-38H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJISHJVIRFPGGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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